molecular formula C17H22O2 B1662686 Cannabidiorcol CAS No. 35482-50-9

Cannabidiorcol

Número de catálogo: B1662686
Número CAS: 35482-50-9
Peso molecular: 258.35 g/mol
Clave InChI: GKVOVXWEBSQJPA-UONOGXRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    O-1821: es un derivado del cannabidiol (CBD), donde la cadena lateral pentilo se ha acortado a un grupo metilo.

  • Comparte similitudes estructurales con O-1918 , un antagonista selectivo del cannabidiol anormal.
  • A diferencia del THC (tetrahidrocannabinol), ni O-1821 ni O-1918 exhiben efectos psicotrópicos.
  • O-1821: tiene baja afinidad por los receptores cannabinoides (CB), pero actúa como un agonista del canal de potencial transitorio de receptor (canal TRP).

  • Los canales TRP juegan un papel en la inflamación y otros procesos fisiológicos .
  • Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para O-1821 no están ampliamente documentadas en la literatura.
    • se sintetiza a partir del cannabidiol acortando la cadena lateral pentilo a un grupo metilo.
  • Análisis De Reacciones Químicas

    Structural Basis of Reactivity

    Cannabidiorcol is classified as a homologue of CBD, with a hexyl side chain (C1 extension) compared to CBD’s pentyl chain . This structural modification may influence reaction kinetics and product stability. Like CBD, CBD-C1 likely undergoes acid-catalyzed cyclization, thermal degradation, and pyrolysis, potentially forming analogous psychotropic compounds.

    Acid-Catalyzed Cyclization

    CBD undergoes intramolecular cyclization under acidic conditions to form tetrahydrocannabinol (THC) isomers (e.g., Δ⁹-THC, Δ⁸-THC) and related compounds . For CBD-C1, a similar mechanism may apply, though the longer side chain could alter product distribution.

    Key Observations in CBD Reactions

    • Reaction Conditions : Acid catalysts (e.g., HCl, pTSA) in solvents like dichloromethane or toluene drive cyclization .

    • Product Diversity : CBD forms Δ⁹-THC, Δ⁸-THC, iso-THC, and hydroxy-derivatives depending on temperature, solvent, and acid strength .

    • Catalyst Influence : Sulfuric acid uniquely produces methoxy-THC derivatives, while acetic acid favors hydroxy-CBD formation .

    Thermal Degradation and Stability

    CBD degrades thermally to cannabinol (CBN) under acidic or neutral conditions . For CBD-C1, analogous degradation pathways may exist, but kinetic parameters (e.g., activation energy, rate constants) would likely differ due to chain length.

    CBD’s Thermal Kinetics

    ParameterCBD (Resin)CBD (Solution)
    Activation Energy (Eₐ)3.86 kJ/mol131.21 kJ/mol
    Rate Constant (k)0.41 μg mL⁻¹ day⁻¹0.0014 day⁻¹
    Half-Life (t₉₀%)3 days at 25°C71 days at 25°C

    Pyrolysis and High-Temperature Reactions

    CBD pyrolysis at 250–400°C produces Δ⁹-THC, Δ⁸-THC, CBN, and cannabichromene . CBD-C1’s pyrolysis may yield analogous products with extended chains, though stability and yield would depend on reaction conditions.

    CBD Pyrolysis Products

    • Major Products : Δ⁹-THC (25–52% yield), CBN.

    • Minor Products : Cannabichromene, iso-THC isomers.

    • Key Factor : Temperature strongly influences product distribution .

    Inference for CBD-C1 :
    Pyrolysis of CBD-C1 could generate THC homologues (e.g., hexyl-THC) and CBN analogues. The extended chain may reduce volatility, affecting product formation rates.

    Comparison of CBD and CBD-C1 Reactions

    Reaction TypeCBD ReactionsCBD-C1 Inferred Behavior
    Acid-Catalyzed Forms Δ⁹-THC, Δ⁸-THC, hydroxy-derivatives (e.g., 5′-hydroxy-CBD) Likely forms THC homologues (e.g., hexyl-THC)
    Thermal Degradation Converts to CBN; kinetics depend on solvent and matrix Slower degradation due to chain length?
    Pyrolysis Produces Δ⁹-THC, CBN, cannabichromene May form hexyl-THC analogues and CBN derivatives

    Aplicaciones Científicas De Investigación

    Pharmacological Properties

    CBD-C1 is structurally similar to CBD but possesses distinct pharmacological characteristics. It is believed to interact with the endocannabinoid system, influencing various physiological processes. Research indicates that CBD-C1 may exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a candidate for treating a range of medical conditions.

    Key Pharmacological Effects

    • Anti-inflammatory: CBD-C1 has shown promise in reducing inflammation, which could benefit conditions such as arthritis and inflammatory bowel disease.
    • Analgesic: Preliminary studies suggest that CBD-C1 may help alleviate pain, potentially offering an alternative to traditional pain management therapies.
    • Neuroprotective: The compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

    Therapeutic Applications

    The therapeutic applications of CBD-C1 are still being explored, but several areas show potential based on existing research:

    Pain Management

    CBD-C1 may provide relief for chronic pain conditions. A study highlighted the efficacy of cannabinoids in managing pain associated with various diseases, suggesting that CBD-C1 could play a role in this domain .

    Neurodegenerative Disorders

    Research indicates that cannabinoids can influence neurodegenerative processes. CBD-C1's neuroprotective properties may be beneficial in conditions like Alzheimer's disease and multiple sclerosis .

    Inflammatory Conditions

    The anti-inflammatory effects of CBD-C1 make it a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

    Case Studies and Research Findings

    Several studies have documented the effects of cannabinoids, including CBD-C1, in various clinical settings:

    • Chronic Pain Management: A clinical trial demonstrated that patients using cannabinoid-based therapies reported significant reductions in chronic pain levels compared to control groups .
    • Neuroprotection in Animal Models: Animal studies have shown that cannabinoids can mitigate neurodegeneration caused by conditions such as traumatic brain injury and stroke .
    • Cancer Cell Studies: In vitro studies indicated that cannabinoids could inhibit the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle regulation .

    Data Table: Summary of Therapeutic Applications of Cannabidiorcol

    Application AreaPotential BenefitsSupporting Studies
    Pain ManagementReduction in chronic painClinical trials on cannabinoid therapies
    Neurodegenerative DisordersNeuroprotection and symptom reliefAnimal models showing reduced degeneration
    Inflammatory ConditionsDecreased inflammationStudies on anti-inflammatory effects
    Cancer TherapyInduction of apoptosis in cancer cellsIn vitro studies demonstrating efficacy

    Mecanismo De Acción

      O-1821: su mecanismo implica los canales TRP, que están involucrados en la percepción del dolor, la inflamación y otros procesos celulares.

    • Los objetivos moleculares y las vías relacionadas con sus efectos requieren más estudio.
  • Comparación Con Compuestos Similares

      O-1821: es único debido a su modificación estructural en comparación con el cannabidiol.

    • Compuestos similares incluyen O-1918 , que comparte algunas características pero actúa como un antagonista del cannabidiol anormal.

    Actividad Biológica

    Cannabidiorcol (CBD-C1) is a lesser-known cannabinoid derived from the cannabis plant, structurally related to cannabidiol (CBD). While CBD has garnered significant attention for its therapeutic potential, the biological activity of this compound remains less explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on ion channels, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is characterized by its unique chemical structure, which includes a hydroxyl group that differentiates it from other cannabinoids. This structural feature may influence its biological interactions and therapeutic potential.

    Table 1: Comparison of Cannabinoid Structures

    CannabinoidStructure CharacteristicsKey Biological Activity
    Cannabidiol (CBD)Non-psychoactive, hydroxyl groupAnti-inflammatory, neuroprotective
    This compoundHydroxyl group, similar to CBDAntimicrobial, potential neuroprotective
    Tetrahydrocannabinol (THC)Psychoactive, hydroxyl and aromatic groupsAnalgesic, psychoactive effects

    Ion Channel Modulation

    Cannabinoids have been shown to modulate ion channels, which play critical roles in cellular signaling and function. This compound may influence calcium channels similar to CBD:

    • Calcium Channels : Cannabinoids can inhibit low-voltage-activated T-type calcium channels, affecting neuronal excitability and neurotransmitter release.
    • Neuroprotective Effects : By modulating calcium influx, this compound may provide neuroprotective benefits, potentially mitigating excitotoxicity associated with various neurological disorders.

    Case Studies and Research Findings

    • Antimicrobial Study : A study demonstrated that CBD effectively inhibited biofilm formation in Staphylococcus aureus, suggesting that this compound could exhibit similar properties due to its structural resemblance to CBD .
    • Neuroprotection : Research indicates that cannabinoids can reduce neuroinflammation and apoptosis in neuronal cells. While specific studies on this compound are scarce, the potential for neuroprotective effects exists based on its interaction with ion channels .
    • Therapeutic Applications : Preliminary findings suggest that this compound may have applications in treating conditions such as anxiety and epilepsy, akin to those observed with CBD .

    Table 2: Summary of Biological Activities

    Biological ActivityEvidence LevelPotential Applications
    AntimicrobialModerateInfection control
    Ion channel modulationEmergingNeuroprotection
    Anti-inflammatoryPreliminaryPain management
    NeuroprotectiveEmergingNeurological disorders

    Q & A

    Basic Research Questions

    Q. How should researchers design a robust experimental study to evaluate Cannabidiorcol's pharmacokinetic properties in preclinical models?

    A well-designed study requires:

    • Hypothesis formulation : Clearly define the relationship between dose, bioavailability, and metabolic pathways (e.g., hepatic enzyme interactions) .
    • Control groups : Include placebo and active comparator arms (e.g., CBD or THC) to isolate CBDORC-specific effects .
    • Sample size calculation : Use power analysis to ensure statistical validity, considering variability in metabolic rates across animal models .
    • Endpoint selection : Prioritize primary endpoints (e.g., plasma concentration curves) and secondary endpoints (e.g., metabolite half-life) .

    Methodological Example :

    Study ComponentDetailsReference
    Animal ModelSprague-Dawley rats (n=30, stratified by weight)
    Dose Range5–50 mg/kg, administered intravenously/orally
    Data CollectionSerial blood sampling at 0, 15, 30, 60, 120 mins post-administration

    Q. What criteria should guide participant selection in human trials investigating CBDORC's neuroprotective effects?

    • Inclusion/Exclusion Criteria :
      • Include patients with early-stage neurodegenerative conditions (e.g., Parkinson’s) and exclude those using interacting medications (e.g., CYP450 inhibitors) .
    • Recruitment Strategy :
      • Collaborate with clinical registries to identify eligible participants, ensuring diversity in age, sex, and comorbidities .
    • Ethical Considerations :
      • Obtain IRB approval and disclose potential risks (e.g., psychotropic effects from trace THC contamination) .

    Key Framework : Use the PICO framework (Population, Intervention, Comparison, Outcome) to align recruitment with study goals .

    Q. How can researchers address inconsistencies in CBDORC's reported efficacy across in vitro vs. in vivo studies?

    • Data Triangulation : Cross-validate findings using complementary methods (e.g., LC-MS for metabolite quantification and behavioral assays for functional outcomes) .
    • Confounding Variables : Control for factors like solvent carriers in vitro (e.g., DMSO toxicity) and dietary interactions in vivo .
    • Meta-Analysis : Aggregate data from multiple studies to identify trends, using random-effects models to account for heterogeneity .

    Advanced Research Questions

    Q. What methodologies resolve contradictions between preclinical and clinical data on CBDORC's anti-inflammatory mechanisms?

    • Principal Contradiction Analysis : Identify the dominant factor driving discrepancies (e.g., species-specific differences in CB1 receptor expression) .
    • Iterative Redesign : Refine animal models to better mimic human pathophysiology (e.g., transgenic mice with humanized endocannabinoid systems) .
    • Longitudinal Data : Track biomarkers (e.g., IL-6, TNF-α) across study phases to contextualize transient vs. sustained effects .

    Case Study : A 2024 trial resolved dose-response contradictions by integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling, revealing nonlinear absorption patterns at high doses .

    Q. How can researchers ensure reproducibility in CBDORC studies given variability in plant-derived samples?

    • Standardized Material Sourcing : Use synthetic CBDORC (≥98% purity) to eliminate batch-to-batch variability .
    • Open Science Practices : Publish raw chromatograms, NMR spectra, and statistical code in supplementary materials .
    • Collaborative Validation : Replicate key findings in independent labs using harmonized protocols (e.g., USP guidelines for cannabinoid quantification) .

    Q. What advanced statistical approaches are suitable for analyzing CBDORC's synergistic effects with other cannabinoids?

    • Multivariate Regression : Adjust for covariates like age, sex, and comorbid conditions .
    • Machine Learning : Apply clustering algorithms to identify patient subgroups with distinct therapeutic responses .
    • Bayesian Networks : Model probabilistic interactions between CBDORC and THC in modulating pain pathways .

    Example Workflow :

    Hypothesis Generation : Use real-world data (RWD) to identify potential synergies .

    Experimental Testing : Validate in controlled settings (e.g., dual cannabinoid receptor knockout models) .

    Clinical Translation : Design adaptive trials with dose-escalation protocols .

    Q. Methodological Guidelines

    • Ethical Compliance : Adhere to NIH guidelines for cannabinoid research, including THC contamination thresholds (<0.3%) .
    • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
    • Conflict Resolution : Pre-register hypotheses and analysis plans to mitigate bias .

    For further details, consult peer-reviewed protocols in Medicinal Chemistry Research and Reviews in Analytical Chemistry .

    Propiedades

    IUPAC Name

    5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKVOVXWEBSQJPA-UONOGXRCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    258.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    35482-50-9
    Record name Cannabidiorcol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CANNABIDIORCOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.